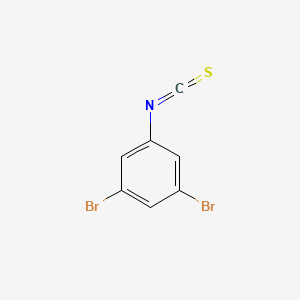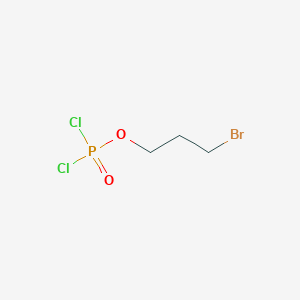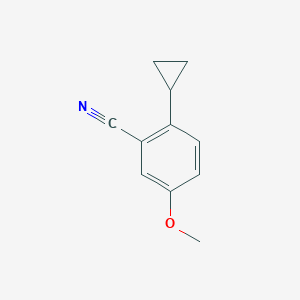
2-Cyclopropyl-5-methoxybenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopropyl-5-methoxybenzonitrile is an organic compound characterized by a cyclopropyl group attached to a benzene ring, which also contains a methoxy group and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-5-methoxybenzonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxybenzonitrile and cyclopropyl bromide.
Reaction Conditions: The reaction is carried out under basic conditions, often using a strong base like sodium hydride or potassium tert-butoxide to deprotonate the starting material.
Coupling Reaction: The deprotonated intermediate undergoes a nucleophilic substitution reaction with cyclopropyl bromide to form the desired product.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-5-methoxybenzonitrile can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride can be employed.
Substitution: Electrophiles such as bromine or nitric acid can be used under controlled conditions.
Major Products Formed
Oxidation: Products include 2-cyclopropyl-5-formylbenzonitrile or 2-cyclopropyl-5-carboxybenzonitrile.
Reduction: Products include 2-cyclopropyl-5-methoxybenzylamine.
Substitution: Products include 2-cyclopropyl-5-bromobenzonitrile or 2-cyclopropyl-5-nitrobenzonitrile.
Scientific Research Applications
2-Cyclopropyl-5-methoxybenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-5-methoxybenzonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would vary based on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
2-Methoxybenzonitrile: Lacks the cyclopropyl group, making it less sterically hindered.
2-Cyclopropylbenzonitrile: Lacks the methoxy group, affecting its electronic properties.
5-Methoxybenzonitrile: Lacks the cyclopropyl group, affecting its steric and electronic properties.
Uniqueness
2-Cyclopropyl-5-methoxybenzonitrile is unique due to the presence of both the cyclopropyl and methoxy groups, which influence its reactivity and potential applications. The combination of these groups can lead to unique interactions in chemical and biological systems, making it a valuable compound for research and development.
Properties
Molecular Formula |
C11H11NO |
|---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
2-cyclopropyl-5-methoxybenzonitrile |
InChI |
InChI=1S/C11H11NO/c1-13-10-4-5-11(8-2-3-8)9(6-10)7-12/h4-6,8H,2-3H2,1H3 |
InChI Key |
PNSDFEPONBAJRG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C2CC2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2,2,2-Trifluoroethyl)sulfonyl]pyrrolidine](/img/structure/B13696173.png)
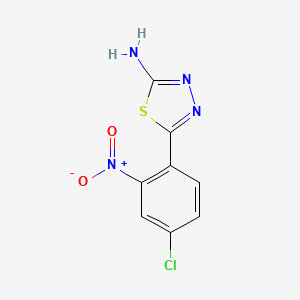
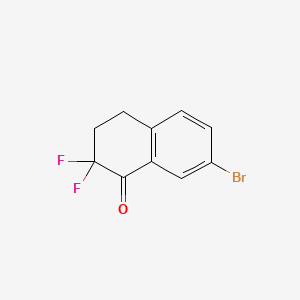
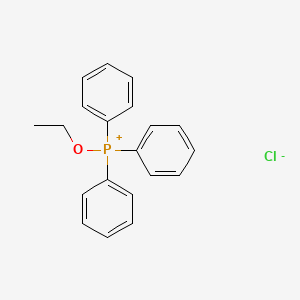
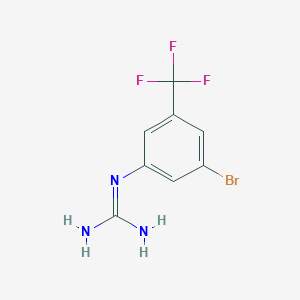
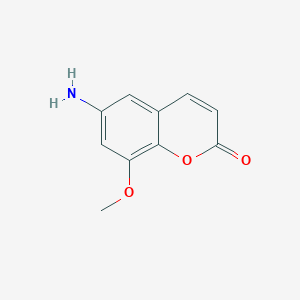
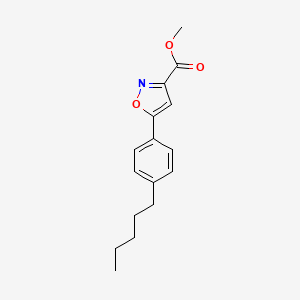
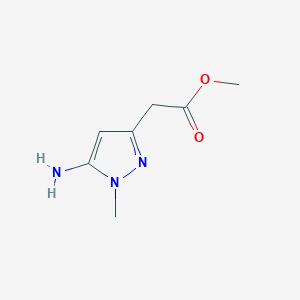
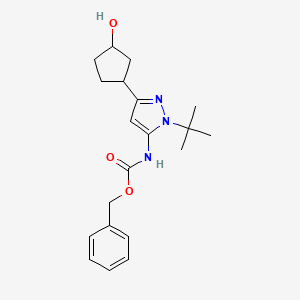
![1-[2-Bromo-5-(trifluoromethyl)phenyl]-2-pyrrolidinone](/img/structure/B13696212.png)
![methyl 3-[(E)-3-ethoxy-3-oxo-prop-1-enyl]pyridine-4-carboxylate](/img/structure/B13696214.png)
![Ethyl (R)-1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole-4-carboxylate Hydrochloride](/img/structure/B13696221.png)
